molecular formula C13H20ClN B13506693 2-Cyclopentyl-2-phenylethan-1-amine hydrochloride

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride

Cat. No.: B13506693
M. Wt: 225.76 g/mol
InChI Key: KUCRZNCMONPIBN-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride is an organic compound with the molecular formula C13H20ClN. It is a hydrochloride salt form of 2-cyclopentyl-2-phenylethan-1-amine, which is a secondary amine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-phenylethan-1-amine hydrochloride typically involves the reaction of cyclopentyl bromide with phenylethylamine under basic conditions to form the free base, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-1-phenylethan-1-amine hydrochloride
  • Cyclopentolate
  • Phenethylamine

Uniqueness

2-Cyclopentyl-2-phenylethan-1-amine hydrochloride is unique due to its specific cyclopentyl and phenylethyl moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2-cyclopentyl-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H

InChI Key

KUCRZNCMONPIBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CN)C2=CC=CC=C2.Cl

Origin of Product

United States

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